molecular formula C20H15BrO3 B11397288 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11397288
M. Wt: 383.2 g/mol
InChI Key: YGHCJJRIUMESHC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methyl group attached to a furochromene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Addition of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using ethyl and methyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties.

    3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Studied for its biological activities.

    4-(4-bromophenyl)-thiazol-2-amine derivatives: Investigated for their antifungal and antimicrobial properties.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15BrO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3

InChI Key

YGHCJJRIUMESHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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